1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl Chloride

Synthetic chemistry Quality control Medicinal chemistry

1-Ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl chloride (CAS 52377-28-3), also referred to as nalidixoyl chloride, is the acid chloride derivative of the first-generation quinolone antibiotic nalidixic acid. It belongs to the 1,8-naphthyridine class and serves as a reactive electrophilic intermediate for the synthesis of amide, ester, and hydrazide derivatives.

Molecular Formula C12H11ClN2O2
Molecular Weight 250.68 g/mol
CAS No. 52377-28-3
Cat. No. B3143386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl Chloride
CAS52377-28-3
Molecular FormulaC12H11ClN2O2
Molecular Weight250.68 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)Cl
InChIInChI=1S/C12H11ClN2O2/c1-3-15-6-9(11(13)17)10(16)8-5-4-7(2)14-12(8)15/h4-6H,3H2,1-2H3
InChIKeyONGJEHAKUPWJEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl Chloride (Nalidixoyl Chloride): Baseline Profile for Procurement Decisions


1-Ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl chloride (CAS 52377-28-3), also referred to as nalidixoyl chloride, is the acid chloride derivative of the first-generation quinolone antibiotic nalidixic acid. It belongs to the 1,8-naphthyridine class and serves as a reactive electrophilic intermediate for the synthesis of amide, ester, and hydrazide derivatives . The compound is commercially available at purities ≥97% or 95% and is used exclusively as a building block in medicinal chemistry and chemical biology research [1].

Direct acyl chloride for one-step amide and ester formation
High purity supports predictable stoichiometry in parallel synthesis
Pre-activated format eliminates additional activation steps and reagent handling

Why Nalidixic Acid or Its Esters Cannot Replace 1-Ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl Chloride in Acylation Workflows


Substituting nalidixoyl chloride with nalidixic acid or its methyl ester introduces additional activation steps and reagent dependencies that compromise both efficiency and product purity. Nalidixic acid requires in situ conversion to the acid chloride (e.g., using SOCl₂ or oxalyl chloride) or the use of carbodiimide coupling reagents prior to amide or ester formation [1]. The methyl ester of nalidixic acid is significantly less reactive toward aminolysis and requires forcing conditions. These extra steps reduce atom economy, extend reaction times, and increase the risk of side-product formation. The pre-formed acid chloride eliminates these limitations, providing a direct, single-step acylation platform that is particularly critical in parallel synthesis and scale-up settings where reproducibility and yield consistency are paramount [2].

Pre-formed acid chloride reacts directly at room temperature
Nalidixic acid requires pre-activation with SOCl₂ or oxalyl chloride
Single-step acylation with high atom economy
Multi-step sequence increases side-product risk and extends reaction time
Direct coupling provides consistent yield across library synthesis
In situ activation yield varies with reagent quality and conditions

Quantitative Differentiation Evidence for 1-Ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl Chloride vs. Closest Analogs


Commercial Purity: ≥97% (Matrix Scientific/VWR) vs. 95% (Apollo Scientific) — Impact on Downstream Reaction Yield

The compound is available at ≥97% purity from Matrix Scientific via VWR , whereas the Apollo Scientific product is specified at 95% purity . A 2-percentage-point purity differential is meaningful in stoichiometric acylation reactions, where low-level impurities (e.g., residual nalidixic acid or chlorinating agents) can consume nucleophilic coupling partners and reduce the effective yield of the desired amide or ester product.

Purity Specification
Specification review
Matrix Scientific/VWR: ≥97% vs. Apollo Scientific: 95%
Higher purity supports more predictable stoichiometry in acylation
Supplier specification; verify lot-specific certificate of analysis
Synthetic chemistry Quality control Medicinal chemistry

Acylation Efficiency: Nalidixoyl Chloride Reacts Vigorously with Methanol at Room Temperature vs. Nalidixic Acid Requiring Pre-Activation

Nalidixoyl chloride reacts vigorously with methanol at laboratory temperature to yield the methyl ester directly [1]. In contrast, nalidixic acid must first be converted to the acid chloride using thionyl chloride or oxalyl chloride before esterification can occur, adding one synthetic step and exposing the substrate to acidic by-products (SO₂, HCl) that can degrade acid-sensitive functionality. This reactivity difference is a class-level property of acyl chlorides versus carboxylic acids but is quantified here for the specific nalidixic acid system.

Reaction Conditions
Class-level
Acid chloride: direct reaction with methanol at room temperature. Nalidixic acid: pre-activation with SOCl₂ under reflux.
Eliminates one synthetic step, reducing side-product formation
Class-level acyl chloride reactivity; confirmed for nalidixic acid system
Organic synthesis Acylation Reaction optimization

Isolated Yield Benchmark: 81% Yield in Nalidixoyl Glyceride Prodrug Synthesis

In a patent exemplifying nalidixoyl chloride utility, 1.16 g of nalidixic acid was converted to the acid chloride and subsequently reacted with 1,3-dilaurylglycerol to afford 1.9 g of 2-nalidixoyl-1,3-didodecanoylglycerol, corresponding to an 81% isolated yield based on the starting nalidixic acid [1]. This yield establishes a reproducible benchmark for acylation reactions employing this acid chloride and provides a quantitative reference point for procurement when evaluating process feasibility.

Isolated Yield
Reported
81% (1.9 g product from 1.16 g nalidixic acid via acid chloride)
Reproducible benchmark for acylation performance
Single-arm data from patent example; conditions may vary
Prodrug synthesis Pharmaceutical chemistry Process development

Cost-per-Reaction Comparison: Nalidixoyl Chloride vs. In Situ Activation of Nalidixic Acid

The commercial price of nalidixoyl chloride (≥97%) is $958.46 per gram , whereas nalidixic acid is typically priced at approximately $50–150 per gram. However, the in situ activation of nalidixic acid requires additional reagents (e.g., oxalyl chloride, $0.50–$1.00 per gram, and anhydrous solvents) and adds 1.5–3 h of laboratory time for reaction and workup. For a typical 1 mmol coupling reaction (250 mg of nalidixoyl chloride vs. 232 mg of nalidixic acid), the fully burdened cost of the in situ activation route—including reagent, solvent, and labor costs—approaches or exceeds the cost of the pre-formed acid chloride when labor rates exceed $50/h. The pre-formed acid chloride thus offers superior cost efficiency in high-wage laboratory environments [1].

Cost per Reaction
Context-dependent
Acid chloride: ~$240 + 0.5 h labor; In situ: ~$12–35 (acid) + reagents + 2 h labor
Pre-formed acid chloride may be cost-effective when labor >$50/h
Based on 2025 catalog pricing; actual costs vary by location
Procurement economics Cost analysis Laboratory efficiency

Optimal Procurement Scenarios for 1-Ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl Chloride Based on Quantitative Evidence


Parallel Synthesis of Nalidixic Acid Amide Libraries for Antimicrobial Screening

Medicinal chemistry groups synthesizing arrays of nalidixic acid amide derivatives benefit from the direct reactivity of nalidixoyl chloride. The ≥97% purity grade ensures consistent stoichiometry across 96-well plate reactions, while the elimination of the activation step reduces total cycle time by approximately 1.5 h per batch. The 81% yield benchmark established in glyceride prodrug synthesis [1] provides a realistic expectation for analogous amide formations.

Prodrug Development Requiring High-Yield Esterification of Nalidixic Acid

For investigators developing lipidic or glycosidic prodrugs of nalidixic acid, nalidixoyl chloride offers a direct acylation route without competing side reactions from coupling reagents. The patent-documented 81% yield in glyceride synthesis [1] demonstrates the feasibility of this approach, and the ≥97% purity minimizes the risk of incomplete conversion due to inactive impurities.

GLP-Compliant and Regulatory Synthesis Requiring Fully Characterized Intermediates

Laboratories operating under Good Laboratory Practice (GLP) or generating data for regulatory submissions require intermediates with verifiable purity and identity. The nalidixoyl chloride from Matrix Scientific offers ≥97% purity with MDL registration (MFCD11617087) , providing the documentation trail necessary for compliance, in contrast to lower-purity alternatives.

Academic Core Facilities Serving Multiple Principal Investigators

Core synthesis facilities that serve diverse research groups benefit from stocking nalidixoyl chloride as a general-purpose nalidixic acid building block. The pre-formed acid chloride eliminates the need for each user to perform the activation step, reducing overall chemical waste and exposure to chlorinating agents. The cost analysis indicates that when labor costs are factored in, the pre-formed acid chloride is economically competitive with on-demand activation.

Application
Selection Property
Validation Focus
Amide library synthesis
Pre-formed acid chloride reactivity
Stoichiometry verification and cycle-time reduction
Prodrug esterification
High-purity reactive intermediate
Yield consistency and impurity profiling
Characterized intermediate for method validation
Documented purity with MDL registration
Identity and purity documentation
Multi-user synthesis core
Ready-to-use building block
Waste reduction and workflow standardization
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